molecular formula C15H14ClN3O6 B1665452 Acreozast CAS No. 123548-56-1

Acreozast

Cat. No. B1665452
M. Wt: 367.74 g/mol
InChI Key: VNVBCWREJHKWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acreozast is a histamine release inhibitor potentially for the treatment of asthma and atopic dermatitis.

Scientific Research Applications

1. Educational Impact in High Schools

Roberto Mamedio Bastos (2016) highlighted the educational benefits of BIOCAMP, an extension project that integrates high school students into the scientific research universe. This project, conducted at the Experimental Field of Federal University of Acre, emphasized the importance of field activities in enriching student learning by bridging theory and practice. It underscores the potential of such initiatives to create meaningful learning experiences beyond the traditional classroom setting (Bastos, 2016).

2. Advancements in Historical Climatology Research

R. Allan et al. (2016) discussed the significance of integrating multidisciplinary approaches in climate research, highlighting the Atmospheric Circulation Reconstructions over the Earth (ACRE) initiative. This project, initially focused on agricultural needs in Queensland, Australia, evolved into an international collaboration across disciplines, contributing to the understanding of historical climatic changes and enhancing climate-quality reanalysis (Allan et al., 2016).

3. Applications in Asphalt Concrete Research

A. Scarpas (2002) described the Asphalt Concrete Response (ACRe) project at Delft University of Technology. This project aimed to develop a comprehensive, strain-rate sensitive, and temperature-dependent model for asphalt concrete. The interplay of experimental testing and model development in this project has contributed significantly to the field of geomechanics and material science (Scarpas, 2002).

4. Electronic Structure Calculations in Complex Systems

U. V. Waghmare et al. (2000) introduced the Adaptive Coordinate Real-space Electronic Structure (ACRES) method for studying atomic and electronic structures. This method, designed for efficiency on parallel architectures, has applications in studying materials such as crystalline solids and molecules, contributing to advancements in materials science and engineering (Waghmare et al., 2000).

5. Enhancing Causal Reasoning in AI Systems

Chi Zhang et al. (2021) introduced the Abstract Causal REasoning (ACRE) dataset to evaluate causal induction in AI systems. This work contributes to understanding how AI systems can mimic human cognitive abilities in inducing causal relationships, an essential aspect of modern scientific discovery (Zhang et al., 2021).

properties

CAS RN

123548-56-1

Product Name

Acreozast

Molecular Formula

C15H14ClN3O6

Molecular Weight

367.74 g/mol

IUPAC Name

[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate

InChI

InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23)

InChI Key

VNVBCWREJHKWSG-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N

Appearance

Solid powder

Other CAS RN

123548-56-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile
TYB 2285
TYB-2285

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3,5-diaminobenzonitrile (6.7 g) in pyridine (150 ml) is added dropwise acetoxyacetyl chloride (9.5 ml) at room temperature. The mixture is stirred at room temperature for 3 hours, and thereafter, pyridine is distilled off under reduced pressure. To the residue is added water, and the resulting solid substance is separated by filtration and dissolved in chloroform, and the insoluble substance is filtered off. The filtrate is washed with water and then with aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting solid substance is recrystallized from ethanol to give the title compound (4.3 g) having the following physical properties.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acreozast
Reactant of Route 2
Reactant of Route 2
Acreozast
Reactant of Route 3
Reactant of Route 3
Acreozast
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Acreozast
Reactant of Route 5
Reactant of Route 5
Acreozast
Reactant of Route 6
Reactant of Route 6
Acreozast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.